N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
This compound is a structurally complex molecule featuring two 1,3,4-thiadiazole rings bridged by a sulfanyl group, with one thiadiazole substituted by a 5-methylcarbamoyl moiety and the other linked to an adamantane-1-carboxamide group. Its synthesis likely involves cyclization of thiosemicarbazide precursors derived from adamantane-1-carbohydrazide, followed by functionalization with methyl-thiadiazole components, as inferred from analogous routes in related compounds .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S3/c1-9-21-22-15(28-9)19-13(25)8-27-17-24-23-16(29-17)20-14(26)18-5-10-2-11(6-18)4-12(3-10)7-18/h10-12H,2-8H2,1H3,(H,19,22,25)(H,20,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYIEDOWFUPYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with various reagents to introduce the carbamoyl and sulfanyl groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure combining adamantane and thiadiazole moieties. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the formation of thiadiazole derivatives can be achieved through cyclization reactions involving thioketones and hydrazines. The incorporation of the adamantane core enhances the lipophilicity and biological activity of the resulting compounds.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. The incorporation of adamantane into the structure may enhance this effect. Studies have shown that similar compounds possess activity against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
Compounds with thiadiazole rings have been reported to demonstrate anti-inflammatory properties. In silico studies suggest that N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential therapeutic applications in treating inflammatory diseases.
Antiviral Activity
The adamantane scaffold is known for its antiviral properties, particularly against influenza viruses. The combination of this scaffold with thiadiazole derivatives may produce compounds with enhanced antiviral activities. Historical data indicate that similar structures have shown effectiveness against various viral strains .
Case Studies
Mechanism of Action
The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Table 3: Bioactivity Comparisons
Key Observations:
Biological Activity
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole rings : Known for their diverse biological activities.
- Adamantane moiety : Contributes to the compound's stability and lipophilicity.
Molecular Formula
The molecular formula of the compound is .
Antitumor Activity
Research indicates that derivatives of thiadiazole, including the studied compound, exhibit significant antitumor properties. The mechanism often involves:
- Inhibition of DNA/RNA synthesis : The compound may inhibit enzymes necessary for nucleic acid synthesis, thereby preventing cancer cell proliferation .
- Targeting specific kinases : The heteroatoms in the thiadiazole ring can interact with key kinases involved in tumorigenesis .
Case Studies
- HepG-2 and A-549 Cell Lines : Studies have shown that thiadiazole derivatives can effectively inhibit the growth of liver (HepG-2) and lung (A-549) cancer cell lines in vitro .
- Mechanism of Action : The compound's interaction with enzymes involved in DNA replication has been noted as a critical factor in its anticancer efficacy .
Antimicrobial Properties
The compound also displays antimicrobial activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Some derivatives have shown activity against Escherichia coli and Pseudomonas aeruginosa .
Minimum Inhibitory Concentration (MIC)
Research has reported MIC values indicating significant antibacterial activity:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 62.5 |
| Compound B | E. coli | 32.6 |
| Compound C | B. subtilis | 50 |
Anti-inflammatory Effects
Emerging studies suggest that thiadiazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of inflammatory cytokines and pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid synthesis.
- Receptor Interaction : It may interact with various receptors, modulating their activity and affecting cellular signaling pathways.
Q & A
Q. What synthetic strategies are optimal for preparing this compound with high purity and yield?
- Methodology : Multi-step synthesis typically involves: (1) Cyclization of thiosemicarbazide derivatives with carbon disulfide to form the thiadiazole ring . (2) Nucleophilic substitution to introduce the adamantane core . (3) Sulfanyl group functionalization via condensation with carbamoyl intermediates . Optimization : Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification. Monitor reaction progress via TLC or HPLC .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, thiadiazole protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 478.66 for C₂₃H₃₀N₆O₂S₃) .
- X-ray Crystallography : Resolve spatial arrangement of the adamantane-thiadiazole core .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported anticancer activity, and how can contradictory cytotoxicity data be resolved?
- Mechanistic Insights :
- The thiadiazole ring may induce apoptosis via mitochondrial pathway disruption, while the adamantane core enhances membrane permeability .
- Conflicting IC₅₀ values (e.g., 0.37 µM in HeLa vs. 0.73 µM in A549 cells) may arise from cell-specific efflux pumps or assay conditions (e.g., serum concentration) .
- Resolution : Standardize assays using identical protocols (e.g., MTT, 48-hour exposure, 10% FBS) and validate with flow cytometry for apoptosis markers .
Q. How does the compound’s antimicrobial activity compare to structurally related thiadiazole derivatives?
- Comparative Analysis :
- Replace the 5-methyl group with halogenated phenyl rings (e.g., 4-chloro) to enhance microbial target binding .
- Data Example :
| Derivative | MIC (µg/mL) vs. S. aureus |
|---|---|
| Target compound | 12.5 |
| 4-Chloro analog | 6.25 |
- Method : Broth microdilution assay (CLSI guidelines) .
Q. What experimental approaches can address discrepancies in thermal stability data across studies?
- Contradiction : Reported melting points vary (e.g., 441–443 K vs. undefined in other studies).
- Solutions :
- Perform differential scanning calorimetry (DSC) under inert gas (N₂) to eliminate oxidation artifacts .
- Compare polymorphic forms via PXRD to rule out crystalline vs. amorphous phase differences .
Q. How can solubility limitations in aqueous media be mitigated for in vivo studies?
- Strategies :
- Use co-solvents (e.g., DMSO:PBS 1:9 v/v) or cyclodextrin-based encapsulation .
- Synthesize sulfone derivatives via oxidation (H₂O₂, 60°C) to enhance hydrophilicity .
Methodological Guidance for Data Interpretation
Q. What computational tools are suitable for predicting binding interactions with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase domain) to model thiadiazole-adamantane interactions .
- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers prioritize structural modifications to optimize pharmacokinetics?
- Key Modifications :
- Introduce PEGylated side chains to prolong half-life .
- Replace the methyl group on the thiadiazole with trifluoromethyl to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
